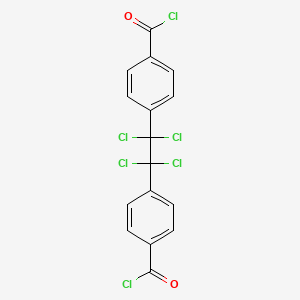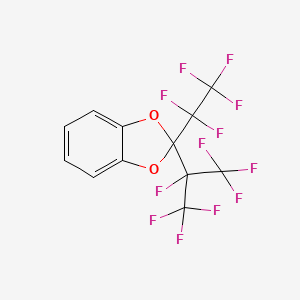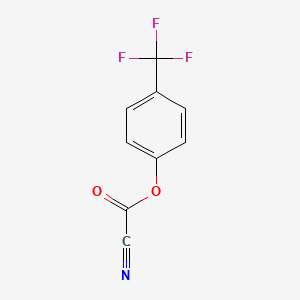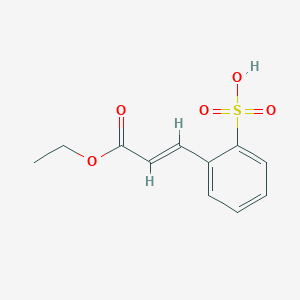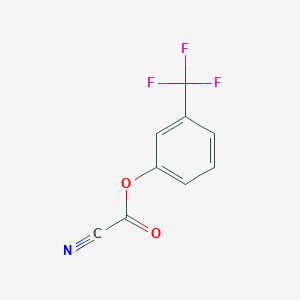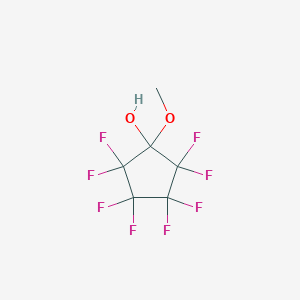![molecular formula C14H9Cl2F3O B6312776 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene CAS No. 1357624-24-8](/img/structure/B6312776.png)
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, also known as 4-DCTP, is a synthetic compound used in a variety of scientific research applications. 4-DCTP has been studied for its potential as a therapeutic agent, as well as its ability to act as a substrate for biochemical and physiological processes. In
Applications De Recherche Scientifique
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been used to treat certain types of cancer in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is not fully understood. However, it is believed to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as to reduce the activity of certain enzymes involved in the inflammatory response. It is also believed to interfere with the activity of certain transcription factors, which may be involved in the regulation of the inflammatory response.
Biochemical and Physiological Effects
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as to reduce the activity of certain enzymes involved in the inflammatory response. It has also been shown to reduce the activity of certain transcription factors, which may be involved in the regulation of the inflammatory response. Additionally, 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been shown to have an inhibitory effect on the production of certain cytokines, which are involved in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments offers several advantages. It is relatively stable, and can be stored at room temperature for extended periods of time. It is also relatively inexpensive, and can be synthesized in large quantities. Additionally, it is relatively non-toxic, and can be used in experiments involving animals without causing undue harm.
The use of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments also has certain limitations. It is not particularly soluble in water, and therefore may not be suitable for experiments involving aqueous solutions. Additionally, it may be difficult to obtain in large quantities, as it is not widely available commercially.
Orientations Futures
Due to its potential therapeutic applications, further research into the effects of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is needed. Future studies should focus on the mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, as well as its potential therapeutic applications in humans. Additionally, further research should be conducted on the biochemical and physiological effects of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, and the potential for using 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in the treatment of various diseases. Finally, further research should be conducted on the potential for using 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments, as well as the potential advantages and limitations of its use.
Méthodes De Synthèse
The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene can be accomplished through the reaction of 4-(trifluoromethyl)phenol with 2,6-dichloro-toluene in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature, and the product is isolated by distillation.
Propriétés
IUPAC Name |
1,3-dichloro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O/c1-8-2-4-10(5-3-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVBTYQUJLORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


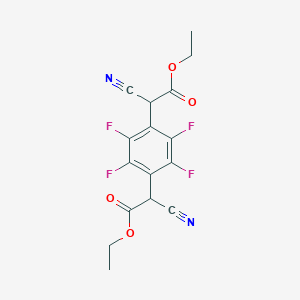
![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
